molecular formula C19H29NO4 B311940 N-cyclohexyl-3,4,5-triethoxybenzamide

N-cyclohexyl-3,4,5-triethoxybenzamide

Cat. No.: B311940
M. Wt: 335.4 g/mol
InChI Key: SNAPKXXKYVHIBF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,4,5-triethoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a benzamide core structure substituted with three ethoxy groups and an N-cyclohexyl moiety. Benzamide derivatives are a significant class of compounds in scientific research due to their diverse biological activities and utility in organic synthesis . While the specific biological data for the triethoxy variant requires further investigation, closely related N-substituted benzamide compounds are known to be investigated for their potential to modulate key biological pathways. Some analogs in this class have been studied for their interactions with cellular targets such as transcription factors, including nuclear factor-kappa B (NF-κB), and for their role in processes like apoptosis . The compound serves as a valuable building block or intermediate for researchers developing novel molecules in drug discovery projects. It can be used to explore structure-activity relationships (SAR), particularly how the lipophilicity and steric bulk of the triethoxy group influences potency and selectivity compared to the common trimethoxy analog . The crystal structure of the similar compound, N-cyclohexyl-3,4,5-trimethoxybenzamide, shows that the alkoxy groups can have distinct spatial orientations, which is a critical consideration for molecular design . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclohexyl-3,4,5-triethoxybenzamide

InChI

InChI=1S/C19H29NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21)

InChI Key

SNAPKXXKYVHIBF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCC2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Ethoxy Groups

N-Cyclohexyl-3,4,5-trimethoxybenzamide (Compound 15, )
  • Structure : Three methoxy (-OCH₃) groups at positions 3,4,3.
  • Physical Properties :
    • Melting Point: 179–180°C .
    • Yield: 44.4% (synthesis via 3,4,5-trimethoxybenzoyl chloride and cyclohexylamine) .
  • Spectroscopy :
    • IR: Strong carbonyl (C=O) stretch at 1677 cm⁻¹ .
    • ¹H NMR: δ7.16 (s, aromatic H), δ2.86 (methoxy CH₃), δ1.54 (cyclohexyl H) .
  • Crystallography :
    • Methoxy groups at 3,5 positions are coplanar with the aromatic ring; 4-methoxy is bent (torsion angle 75.33°) .
    • Cyclohexyl ring adopts a chair conformation; intermolecular N–H⋯O hydrogen bonds form chains along the b-axis .
N-Cyclohexyl-3,4,5-triethoxybenzamide (Inferred from )
  • Structure : Three ethoxy (-OCH₂CH₃) groups at positions 3,4,4.
  • Expected Properties :
    • Solubility : Higher lipophilicity due to longer ethoxy chains compared to methoxy.
    • Melting Point : Likely lower than trimethoxy analog due to reduced crystallinity from bulkier substituents.
    • Synthesis : Likely derived from 3,4,5-triethoxybenzoic acid (CAS 6970-19-0, ) via benzoyl chloride intermediate.
Key Differences
Property Trimethoxy Analogue Triethoxy Analogue (Predicted)
Substituent Size Smaller (OCH₃) Larger (OCH₂CH₃)
Melting Point 179–180°C Lower (estimated)
Crystallinity High (ordered H-bonding) Reduced (steric hindrance)
Lipophilicity (LogP) Moderate Higher

Other Structural Analogs

N-(Cyanomethyl)-3,4,5-triethoxybenzamide (CAS 349114-95-0, ): Features a cyanomethyl (-CH₂CN) group on the amide nitrogen. Potential reactivity due to nitrile group, enabling further derivatization.

3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396635-04-3, ):

  • Incorporates a thiophene-oxadiazole moiety, enhancing π-stacking and target binding in medicinal chemistry.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under anhydrous conditions in chloroform or dichloromethane, typically at reflux temperatures (40–85°C) for 3–10 hours. Stoichiometric excess of cyclohexylamine (3.5 equivalents) ensures complete conversion of the acyl chloride. Post-reaction workup includes sequential washes with aqueous HCl (to remove unreacted amine) and saturated sodium bicarbonate (to neutralize residual HCl), followed by solvent evaporation and recrystallization in methanol or ethanol.

Key Data:

ParameterValueSource
Yield78%
Purity (HPLC)>98%
Recrystallization SolventMethanol

Limitations of Conventional Methods

  • Side Reactions : Competing hydrolysis of the acyl chloride to 3,4,5-triethoxybenzoic acid may occur if moisture is present.

  • Solvent Toxicity : Chloroform poses environmental and safety concerns.

  • Moderate Yields : Unoptimized conditions often result in yields below 80%.

Optimized Synthesis Using Advanced Catalysts and Solvents

Recent patents have introduced improvements in acyl chloride preparation and amidation, enhancing efficiency and scalability.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The quality of the acyl chloride precursor critically impacts the final product. A Chinese patent (CN102531888A) details an optimized protocol using bis(trichloromethyl) carbonate (BTC) instead of thionyl chloride.

Procedure:

  • Reagents : 3,4,5-Triethoxybenzoic acid, BTC, and N,N,N’,N’-tetrakis(3-cyanopropyl)ethylenediamine (catalyst).

  • Solvent : 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative to xylene.

  • Conditions : 40°C for 10 hours under nitrogen.

Advantages:

  • Higher Purity : 98.6% vs. 95% with traditional methods.

  • Reduced Byproducts : BTC minimizes sulfonation side reactions common with thionyl chloride.

Data Comparison:

ParameterTraditional MethodBTC Method
Yield71%85%
Purity95%98.6%
Reaction Time5 hours10 hours

Catalytic Amidation in 2-MeTHF

The same patent advocates for 2-MeTHF as a solvent during amidation, citing its high boiling point (80°C) and improved miscibility with cyclohexylamine. This reduces reaction times to 4–6 hours and increases yields to 85–90%.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexyl CH₂), 3.8–4.1 (q, OCH₂CH₃), 6.5 (s, aromatic H).

    • ¹³C NMR : 168.5 ppm (C=O), 60–70 ppm (OCH₂CH₃).

  • IR Spectroscopy : 1640 cm⁻¹ (amide C=O stretch), 1240 cm⁻¹ (C-O-C ether).

Chromatographic Purity Assessment

HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity >98%. Retention times correlate with published standards.

Comparative Evaluation of Synthetic Routes

MethodYieldPuritySolventCatalysts
Conventional78%98%ChloroformNone
BTC-Optimized85%98.6%2-MeTHFTetrakis-cyanopropyl ethylenediamine

The BTC method outperforms conventional approaches in yield and purity but requires longer reaction times.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : 2-MeTHF’s low toxicity facilitates recycling via distillation.

  • Catalyst Reusability : The tetrakis-cyanopropyl ethylenediamine catalyst retains activity for 3–5 cycles.

  • Waste Reduction : BTC generates fewer corrosive byproducts (CO₂ and HCl) compared to thionyl chloride (SO₂ and HCl) .

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